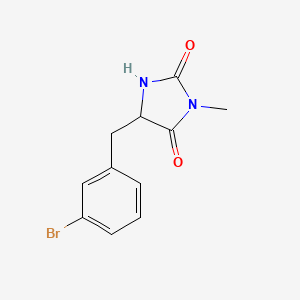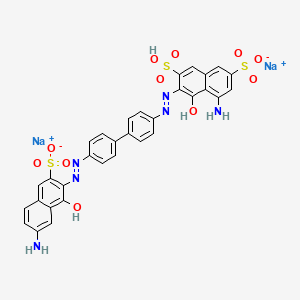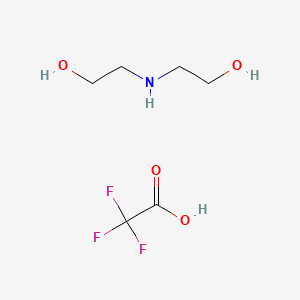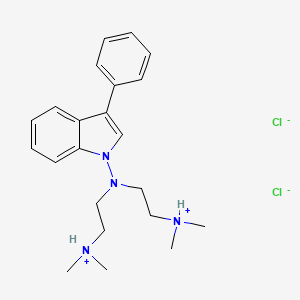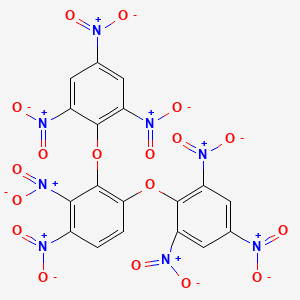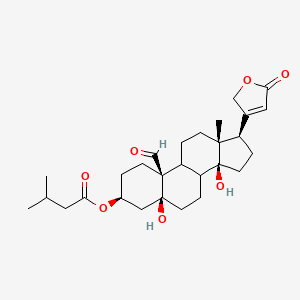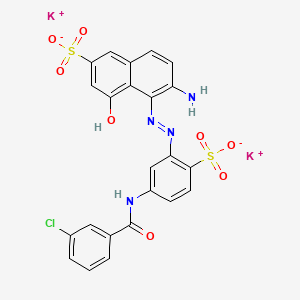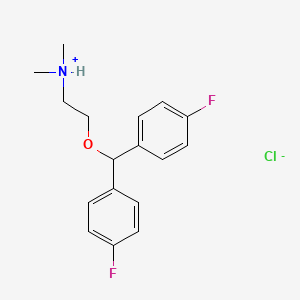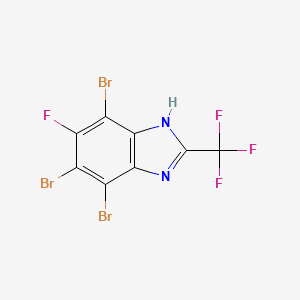
Benzimidazole, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)- is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For the specific compound, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole, the synthetic route may involve the following steps:
Fluorination: Introduction of the fluorine atom at the 6th position.
Bromination: Sequential bromination at the 4th, 5th, and 7th positions.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 2nd position.
These reactions typically require specific reagents and conditions, such as the use of bromine for bromination and trifluoromethyl iodide for trifluoromethylation .
Industrial Production Methods
Industrial production methods for such complex compounds often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Benzimidazole, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of bromine atoms with other functional groups .
Aplicaciones Científicas De Investigación
Benzimidazole derivatives, including 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their potential as enzyme inhibitors and binding agents.
Medicine: Investigated for their anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of advanced materials and catalysts
Mecanismo De Acción
The mechanism of action of benzimidazole derivatives involves their interaction with specific molecular targets and pathways. For instance, they may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The presence of fluorine, bromine, and trifluoromethyl groups can enhance their binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- Benzimidazole, 4,5,6,7-tetrachloro-2-(trifluoromethyl)-
- Benzimidazole, 4,6-dinitro-2-(trifluoromethyl)-
- 2-(Trifluoromethyl)imidazoles
Uniqueness
The unique combination of fluorine, bromine, and trifluoromethyl groups in 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole distinguishes it from other similar compounds. These substituents enhance its chemical stability, reactivity, and potential biological activity .
Propiedades
Número CAS |
89427-29-2 |
|---|---|
Fórmula molecular |
C8HBr3F4N2 |
Peso molecular |
440.81 g/mol |
Nombre IUPAC |
4,5,7-tribromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8HBr3F4N2/c9-1-2(10)5-6(3(11)4(1)12)17-7(16-5)8(13,14)15/h(H,16,17) |
Clave InChI |
YSHGDPHOIXCXIN-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1Br)F)Br)Br)N=C(N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
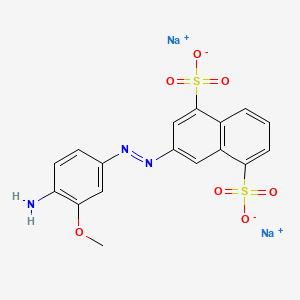
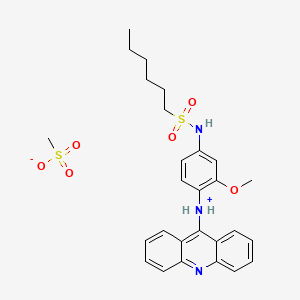
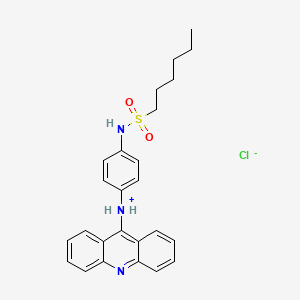
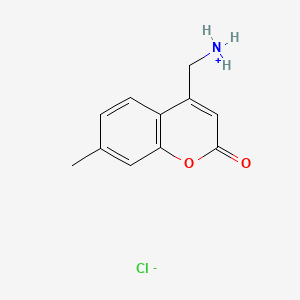
![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)
